Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate is a complex organic compound with a unique structure that includes ethoxycarbonyl, difluoro, and biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate typically involves multiple steps, including the formation of the biphenyl core, introduction of the ethoxycarbonyl group, and subsequent sulfonation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and difluoro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The sulfate group may also contribute to the compound’s solubility and stability in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxycarbonyl Isoquinolinium Salts: These compounds share the ethoxycarbonyl group and have similar reactivity towards nucleophilic reagents.
Organosulfates: Compounds like heparin and sotradecol contain sulfate groups and have applications in medicine and biology.
Uniqueness
Sodium 3-(Ethoxycarbonyl)-2’,4’-difluoro-[1,1’-biphenyl]-4-yl Sulfate is unique due to the combination of ethoxycarbonyl, difluoro, and biphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H11F2NaO6S |
---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
sodium;[4-(2,4-difluorophenyl)-2-ethoxycarbonylphenyl] sulfate |
InChI |
InChI=1S/C15H12F2O6S.Na/c1-2-22-15(18)12-7-9(3-6-14(12)23-24(19,20)21)11-5-4-10(16)8-13(11)17;/h3-8H,2H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
LNJKRYGQFNIZTA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.